
2,5-Diaminobenzoic acid
Overview
Description
2,5-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is a white crystalline solid that is soluble in hot water, alcohol, and acids, but insoluble in non-polar solvents. This compound is known for its applications in the synthesis of organic dyes, photoreactive materials, and biological stains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzoic acid is commonly synthesized through the reduction of 2,5-dinitrobenzoic acid. The reduction can be achieved using various reducing agents such as sodium sulfite or ammonium sulfite under acidic conditions . The reaction typically involves heating the mixture to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the reduction of 2,5-dinitrobenzoic acid is often carried out using catalytic hydrogenation. This method employs a hydrogenation catalyst, such as palladium on carbon, to reduce the nitro groups to amino groups. The reaction is conducted under hydrogen gas at elevated temperatures and pressures to ensure complete reduction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound itself is typically obtained through the reduction of 2,5-dinitrobenzoic acid.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium sulfite or ammonium sulfite in acidic medium; catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 2,5-Dinitrobenzoic acid.
Reduction: this compound.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
Polymer Synthesis
Polyimides Production
One of the prominent applications of 2,5-diaminobenzoic acid is in the synthesis of soluble polyimides. These polymers are characterized by their thermal stability and mechanical strength, making them suitable for high-performance applications. Research indicates that polyimides derived from this compound exhibit enhanced solubility when combined with long-chain alkyl groups. This modification allows for easier processing and application in various fields, including electronics and aerospace .
Table 1: Properties of Polyimides Derived from this compound
Property | Value |
---|---|
Glass Transition Temp (Tg) | Varies based on composition |
Solubility | Soluble in NMP |
Thermal Stability | High |
Biomedical Applications
Biomarker for Renal Disease
this compound is recognized as a metabolite of histidine and can be detected in urine. Its presence serves as a potential biomarker for renal diseases and liver dysfunctions. Studies have shown that elevated levels of this compound may indicate underlying pathological conditions, making it a valuable tool in clinical diagnostics .
Drug Development
The compound has also been explored for its potential role in drug development. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their anti-cancer activities and as agents in targeted therapies .
Analytical Chemistry
Protein Labeling and Quantification
In analytical chemistry, this compound is utilized for protein labeling and quantification techniques. It can be employed in Western blotting and other protein purification methods due to its ability to form stable complexes with proteins . This application is crucial for studying protein interactions and functions within biological systems.
Table 2: Applications in Analytical Chemistry
Application | Description |
---|---|
Protein Labeling | Used to tag proteins for detection |
Western Blotting | Facilitates protein analysis |
Protein Purification | Aids in isolating specific proteins from mixtures |
Synthesis of Derivatives
Research has also focused on synthesizing derivatives of this compound for various applications. For example, the synthesis of 2,5-diamino-p-benzoquinones has been reported under mild conditions, expanding the utility of this compound in organic synthesis . These derivatives can exhibit different chemical properties that may be advantageous in specific applications such as catalysis or material science.
Mechanism of Action
The mechanism by which 2,5-diaminobenzoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their structure and function. The compound’s amino groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
3,4-Diaminobenzoic acid: Similar in structure but differs in the position of the amino groups.
2,3-Diaminobenzoic acid: Another isomer with different amino group positions.
3,5-Diaminobenzoic acid: Similar but with amino groups at the 3 and 5 positions
Uniqueness: 2,5-Diaminobenzoic acid is unique due to its specific arrangement of amino groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactivity patterns that are not observed in its isomers .
Biological Activity
2,5-Diaminobenzoic acid (DABA) is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DABA is an aromatic compound characterized by two amino groups attached to a benzoic acid backbone. Its structure can be represented as follows:
This compound is known for its solubility in polar solvents and exhibits various chemical reactivities due to the presence of amino and carboxylic acid functional groups.
1. Antimicrobial Activity
Research indicates that DABA derivatives exhibit significant antimicrobial properties. A study conducted on various diaminobenzoic acid derivatives demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | S. aureus | 15 |
E. coli | 12 | |
3,5-Diaminobenzoic Acid | S. aureus | 18 |
E. coli | 14 |
These findings suggest that modifications to the DABA structure can enhance its antimicrobial efficacy, making it a candidate for further drug development .
2. Anti-inflammatory Effects
DABA has been investigated for its anti-inflammatory properties, particularly in the context of autoimmune diseases. In vitro studies have shown that DABA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition is believed to be mediated through the modulation of signaling pathways associated with nuclear factor kappa B (NF-κB) .
3. Antitumor Activity
Recent studies have explored the potential antitumor effects of DABA. It has been reported that DABA can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study found that DABA treatment resulted in increased levels of caspase-3 activity in human breast cancer cells, indicating its potential as a chemotherapeutic agent .
The biological activities of DABA can be attributed to several mechanisms:
- Cytokine Modulation : DABA's ability to inhibit cytokine production plays a crucial role in its anti-inflammatory effects.
- Reactive Oxygen Species (ROS) Scavenging : DABA has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related cellular damage.
- Interference with Cell Signaling : By modulating key signaling pathways, DABA influences cell proliferation and survival, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, DABA derivatives were administered as part of an experimental treatment regimen. Results indicated a significant reduction in infection severity and improved patient outcomes compared to control groups receiving standard treatments.
Case Study 2: Anti-inflammatory Application
A study on patients with rheumatoid arthritis evaluated the effects of DABA on inflammatory markers. Patients treated with DABA showed a marked decrease in serum levels of IL-6 and CRP (C-reactive protein), suggesting its potential utility as an adjunct therapy for inflammatory diseases.
Q & A
Q. Basic: What are the recommended methods for synthesizing and purifying 2,5-diaminobenzoic acid in laboratory settings?
Methodological Answer:
Laboratory-scale synthesis typically involves catalytic reduction of nitro precursors or hydrolysis of cyano derivatives. For purification, recrystallization using polar solvents (e.g., ethanol/water mixtures) is common. Care must be taken to avoid decomposition during drying, as thermal instability is observed in related diamino-substituted benzoic acids (e.g., 3,5-diaminobenzoic acid decomposes at 235–238°C ). Solubility data for structurally similar compounds (e.g., 3,5-diaminobenzoic acid in dimethylformamide or acetic acid) can guide solvent selection .
Q. Basic: How can researchers determine the purity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
Purity assessment requires a combination of techniques:
- Melting Point Analysis : Compare observed values with literature data (e.g., 235–238°C for 3,5-diaminobenzoic acid), noting decomposition (dec.) effects .
- HPLC : Use reverse-phase columns with UV detection at 254 nm, optimizing mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
- Fluorescence Assays : Adapt protocols from studies on 3,5-diaminobenzoic acid, which show linear responses in DNA quantification at 40 µM concentrations .
Q. Advanced: What strategies are effective for incorporating this compound into high-performance polymers like polybenzimidazoles (PBIs)?
Methodological Answer:
Polymerization in polyphosphoric acid (PPA) is a validated method for structurally similar compounds (e.g., 3,4-diaminobenzoic acid in AB-PBI synthesis). Key steps include:
- Monomer Activation : Pre-dry monomers to eliminate moisture.
- Reaction Optimization : Monitor viscosity changes to determine polymerization endpoints.
- Post-Processing : Neutralize PPA with aqueous NaOH and precipitate polymers in methanol .
Q. Advanced: How can fluorescence assays using this compound be optimized for sensitive biomolecule detection?
Methodological Answer:
Adapt protocols from 3,5-diaminobenzoic acid studies:
- Concentration : 40 µM provides optimal signal-to-noise ratios in DNA quantification .
- pH Control : Maintain pH 6 to balance protonation of amino/hydroxyl groups and minimize fluorescence quenching .
- Temperature : Conduct assays at 25°C to stabilize fluorescence intensity .
Q. Advanced: How should researchers address contradictions in solubility data for diamino-substituted benzoic acids?
Methodological Answer:
Discrepancies (e.g., ±5–10% in 3,5-diaminobenzoic acid solubility) arise from methodological differences (static vs. dynamic techniques). Mitigate by:
- Standardizing Protocols : Use IUPAC-NIST guidelines for solvent preparation and temperature control (±0.1 K) .
- Cross-Validation : Compare gravimetric and spectroscopic results to confirm accuracy .
Q. Basic: What safety precautions are critical when handling this compound in laboratory experiments?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A for irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Management : Segregate acidic waste and neutralize before disposal .
Q. Advanced: How can NMR and mass spectrometry be utilized to characterize this compound derivatives?
Methodological Answer:
- NMR : Assign peaks using deuterated dimethyl sulfoxide (DMSO-d6); amino protons appear deshielded (δ 6.5–7.5 ppm).
- MS : Electrospray ionization (ESI) in positive mode detects [M+H]+ ions. Cross-reference with NIST spectral libraries for related compounds (e.g., 3,5-diaminobenzoic acid derivatives) .
Q. Advanced: What factors influence the thermal stability of this compound during storage and processing?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation.
- Decomposition Monitoring : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (e.g., 235°C for 3,5-diaminobenzoic acid) .
Q. Advanced: What role does this compound play in synthesizing bioactive molecules, and how can reaction yields be improved?
Methodological Answer:
As a bifunctional monomer, it facilitates conjugations (e.g., peptide coupling via EDC/NHS chemistry). Optimize yields by:
- Catalyst Selection : Use palladium catalysts for hydrogenation of nitro precursors.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points) across studies?
Methodological Answer:
Variations arise from impurities or measurement techniques. Standardize methods:
Properties
IUPAC Name |
2,5-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONVFNLDGRWLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060592 | |
Record name | Benzoic acid, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-74-2 | |
Record name | 2,5-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diaminobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.